Cas no 24044-87-9 (Methyl (1,3-benzothiazol-2-ylthio)acetate)

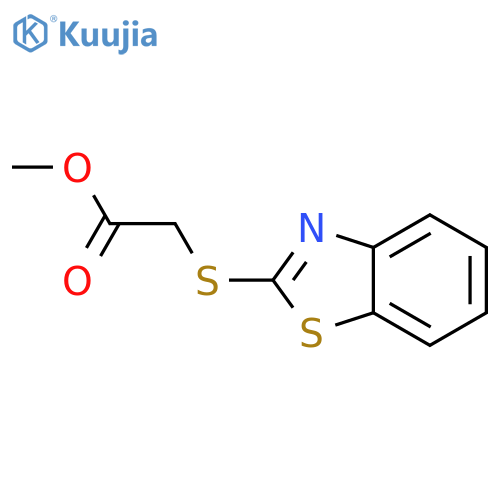

24044-87-9 structure

商品名:Methyl (1,3-benzothiazol-2-ylthio)acetate

Methyl (1,3-benzothiazol-2-ylthio)acetate 化学的及び物理的性質

名前と識別子

-

- Acetic acid,2-(2-benzothiazolylthio)-, methyl ester

- BB 0261471

- benzothiazol-2-ylsulfanyl-acetic acid methyl ester

- CTK8E6009

- methyl (1,3-benzothiazol-2-ylsulfanyl)acetate

- methyl 2-(acetylamino)-2-(dimethylphosphoryl)acetate

- METHYL 2-ACETAMIDO-2-(DIMETHOXYPHOSPHORYL)ACETATE

- methyl benzothiazolyl-2-thioacetate

- METHYL-2-N-(ACETYLAMINO)-DIMETHYL PHOSPHONO ACETATE

- S)-methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate

- Trimethyl a-(acetamido)phosphonoacetate

- Methyl 2-(benzo[d]thiazol-2-ylthio)acetate

- 24044-87-9

- Methyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate

- HMS1677F14

- SCHEMBL10759434

- NSC85744

- methyl (1,3-benzothiazol-2-ylthio)acetate

- NSC-85744

- (Benzothiazol-2-ylsulfanyl)-acetic acid methyl ester

- LS-07369

- AKOS000593529

- MFCD00450392

- DTXSID40946892

- Methyl2-(benzo[d]thiazol-2-ylthio)acetate

- methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate

- CS-0314178

- Methyl (1,3-benzothiazol-2-ylthio)acetate

-

- MDL: MFCD00450392

- インチ: InChI=1S/C10H9NO2S2/c1-13-9(12)6-14-10-11-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3

- InChIKey: FJIFGGQHUVANGE-UHFFFAOYSA-N

- ほほえんだ: COC(CSC1=NC2=CC=CC=C2S1)=O

計算された属性

- せいみつぶんしりょう: 239.00757

- どういたいしつりょう: 239.007

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 238

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 92.7Ų

じっけんとくせい

- 密度みつど: 1.37

- ふってん: 361.3°Cat760mmHg

- フラッシュポイント: 172.3°C

- 屈折率: 1.658

- PSA: 39.19

- LogP: 2.56140

Methyl (1,3-benzothiazol-2-ylthio)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M237200-1000mg |

Methyl (1,3-benzothiazol-2-ylthio)acetate |

24044-87-9 | 1g |

$ 390.00 | 2022-06-04 | ||

| Chemenu | CM515477-1g |

Methyl 2-(benzo[d]thiazol-2-ylthio)acetate |

24044-87-9 | 97% | 1g |

$132 | 2023-01-01 | |

| abcr | AB414136-1g |

Methyl (1,3-benzothiazol-2-ylthio)acetate; . |

24044-87-9 | 1g |

€197.00 | 2025-02-13 | ||

| eNovation Chemicals LLC | Y1252819-100mg |

Methyl (1,3-benzothiazol-2-ylthio)acetate |

24044-87-9 | 98% | 100mg |

$325 | 2024-06-06 | |

| Ambeed | A436477-5g |

Methyl 2-(benzo[d]thiazol-2-ylthio)acetate |

24044-87-9 | 97% | 5g |

$654.0 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1252819-1g |

Methyl (1,3-benzothiazol-2-ylthio)acetate |

24044-87-9 | 98% | 1g |

$2375 | 2025-02-26 | |

| 1PlusChem | 1P01E7MV-100mg |

Methyl (1,3-benzothiazol-2-ylthio)acetate |

24044-87-9 | 98% | 100mg |

$183.00 | 2024-05-22 | |

| eNovation Chemicals LLC | Y1252819-250mg |

Methyl (1,3-benzothiazol-2-ylthio)acetate |

24044-87-9 | 98% | 250mg |

$520 | 2023-05-17 | |

| eNovation Chemicals LLC | Y1252819-1g |

Methyl (1,3-benzothiazol-2-ylthio)acetate |

24044-87-9 | 98% | 1g |

$2245 | 2024-06-06 | |

| abcr | AB414136-500mg |

Methyl (1,3-benzothiazol-2-ylthio)acetate; . |

24044-87-9 | 500mg |

€173.00 | 2025-02-13 |

Methyl (1,3-benzothiazol-2-ylthio)acetate 関連文献

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

24044-87-9 (Methyl (1,3-benzothiazol-2-ylthio)acetate) 関連製品

- 6295-57-4(2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:24044-87-9)Methyl (1,3-benzothiazol-2-ylthio)acetate

清らかである:99%

はかる:5g

価格 ($):589.0